5-Ethoxy-N-ethyl-2-nitroaniline

Description

Contextualization within Aromatic Nitro Compound Chemistry

Aromatic nitro compounds are organic molecules that feature one or more nitro groups (-NO2) attached to an aromatic ring. parchem.com The nitro group is strongly electron-withdrawing, a characteristic that profoundly influences the chemical reactivity of the aromatic ring. bldpharm.com This property generally deactivates the ring towards electrophilic aromatic substitution, making such reactions less favorable, while facilitating nucleophilic aromatic substitution. uj.edu.pl These compounds are crucial intermediates in the industrial synthesis of a wide range of products, including dyes, polymers, and pharmaceuticals. bldpharm.comarctomsci.com Their reduction to form amino groups is a particularly important transformation, providing a gateway to a vast number of derivatives. uj.edu.pl

Structural Characteristics and Chemical Group Functionality of 5-Ethoxy-N-ethyl-2-nitroaniline

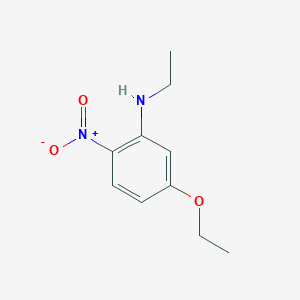

This compound is a substituted aromatic compound with the molecular formula C10H14N2O3. Its structure is characterized by a benzene (B151609) ring substituted with three key functional groups:

A nitro group (-NO2) at position 2: As a strong electron-withdrawing group, it significantly influences the electronic properties of the benzene ring.

An N-ethylamino group (-NHCH2CH3) at position 1: This is a secondary amine, which is an electron-donating group. The presence of both a strong electron-withdrawing and an electron-donating group on the same ring leads to interesting electronic effects and reactivity patterns.

An ethoxy group (-OCH2CH3) at position 5: This is an alkoxy group, which is also electron-donating through resonance.

The interplay of these functional groups dictates the molecule's chemical behavior, including its reactivity in various organic transformations. The presence of the N-ethylamino and ethoxy groups can modulate the reactivity of the nitroaromatic system.

| Property | Value |

| CAS Number | 1445322-63-3 |

| Molecular Formula | C10H14N2O3 |

| Molecular Weight | 210.23 g/mol |

Historical Development of Related Nitroaniline Derivatives as Building Blocks

Nitroaniline derivatives have been pivotal in the development of synthetic organic chemistry for over a century. Initially, their importance stemmed from their role as key intermediates in the burgeoning dye industry of the late 19th and early 20th centuries. The reduction of nitroanilines to diamines provides the foundational building blocks for a wide variety of azo dyes and other colorants. chempanda.com

Over time, the applications of nitroaniline derivatives have expanded significantly. They are now fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials science. For instance, o-nitroaniline is a precursor to o-phenylenediamine, which is used to produce benzimidazoles, a class of compounds with diverse pharmacological activities. wikipedia.org Similarly, p-nitroaniline is a precursor to p-phenylenediamine, a key component in the production of aramid polymers, known for their high strength and heat resistance. chempanda.com The historical development of these related compounds underscores the potential of novel derivatives like this compound as versatile building blocks in modern organic synthesis.

Current Research Significance and Potential Academic Impact of this compound

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest several areas of potential research significance. The combination of electron-donating and electron-withdrawing groups on the aromatic ring makes it an interesting candidate for studies in physical organic chemistry, particularly in understanding the effects of substituents on reaction mechanisms and electronic properties.

Furthermore, given the established biological activities of many nitroaniline derivatives, this compound could serve as a scaffold for the synthesis of new molecules with potential applications in medicinal chemistry. The nitro group can act as a handle for further functionalization, for example, through reduction to an amine, which can then be elaborated into more complex structures. The ethoxy and N-ethyl groups can also be varied to create a library of related compounds for structure-activity relationship (SAR) studies. The academic impact of this compound will likely depend on the discovery of interesting reactivity patterns or biological activities in future research endeavors.

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-N-ethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-3-11-9-7-8(15-4-2)5-6-10(9)12(13)14/h5-7,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXENCKXLRLEUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)OCC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901282737 | |

| Record name | Benzenamine, 5-ethoxy-N-ethyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445322-63-3 | |

| Record name | Benzenamine, 5-ethoxy-N-ethyl-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445322-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 5-ethoxy-N-ethyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Ethoxy N Ethyl 2 Nitroaniline

Established Synthetic Routes to 5-Ethoxy-N-ethyl-2-nitroaniline

Established methods for synthesizing substituted anilines generally rely on a series of well-understood reactions, including nitration and alkylation. The likely synthetic pathway to this compound would involve the introduction of the nitro group onto an appropriately substituted aniline (B41778) precursor or the N-alkylation of a pre-existing nitroaniline.

Precursor Compounds and Starting Materials Utilization

The synthesis of this compound can be envisioned through two primary retrosynthetic pathways, each starting from commercially available or readily accessible precursors.

Route A: Nitration of an N-ethylated Precursor

This approach would likely start with N-ethyl-3-ethoxyaniline . The ethoxy group at the 3-position would direct the incoming nitro group to the ortho and para positions. Due to steric hindrance from the N-ethyl group, nitration at the 2-position would be favored.

Route B: N-alkylation of a Nitroaniline Precursor

Alternatively, the synthesis could commence with 5-ethoxy-2-nitroaniline (B189149) . The amino group of this precursor would then be selectively ethylated to yield the final product. This method requires careful control of the reaction conditions to avoid over-alkylation.

A list of potential precursor compounds is provided in the table below.

| Precursor Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Role in Synthesis |

| N-ethyl-3-ethoxyaniline | C10H15NO | 165.23 | Starting material for direct nitration |

| 5-Ethoxy-2-nitroaniline | C8H10N2O3 | 182.18 | Precursor for N-ethylation |

| Ethylating Agent (e.g., Ethyl Iodide) | C2H5I | 155.97 | Source of the ethyl group for N-alkylation |

| Nitrating Mixture (Nitric Acid/Sulfuric Acid) | HNO3/H2SO4 | - | Reagent for introducing the nitro group |

Key Reaction Steps and Intermediates in Synthesis

The synthesis of this compound would involve one of the following key reaction steps, depending on the chosen route:

Electrophilic Aromatic Substitution (Nitration): In the case of starting with N-ethyl-3-ethoxyaniline, the key step is the nitration of the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. The reaction is generally carried out at low temperatures to control the regioselectivity and minimize side reactions. The primary intermediate in this step is a sigma complex, also known as a Wheland intermediate.

Nucleophilic Alkylation (N-ethylation): When starting with 5-ethoxy-2-nitroaniline, the crucial step is the N-ethylation of the primary amine. This can be accomplished using an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base. The base deprotonates the amine, increasing its nucleophilicity and facilitating the attack on the electrophilic ethyl group. An N-ethylated intermediate is formed, which upon workup yields the final product.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound.

For the nitration route , key parameters to optimize include:

Temperature: Lower temperatures (typically 0-10 °C) are often employed to control the reaction rate and prevent over-nitration or degradation of the starting material.

Ratio of Acids: The ratio of sulfuric acid to nitric acid can influence the concentration of the nitronium ion and thus the reaction rate.

Reaction Time: Sufficient time must be allowed for the reaction to go to completion, but prolonged reaction times can lead to the formation of byproducts.

For the N-alkylation route , optimization would focus on:

Choice of Base: The strength and amount of the base can significantly impact the reaction rate and selectivity. A base that is too strong could lead to side reactions, while a weak base may result in incomplete reaction.

Solvent: The choice of solvent can affect the solubility of the reactants and the rate of the reaction.

Stoichiometry of the Alkylating Agent: Using a slight excess of the ethylating agent can drive the reaction to completion, but a large excess may lead to the formation of the N,N-diethyl derivative.

Novel and Sustainable Synthetic Approaches for this compound

While traditional synthetic methods are effective, there is a growing emphasis on developing more sustainable and environmentally friendly chemical processes.

Green Chemistry Principles in Synthesis (e.g., atom economy, solvent selection)

Applying green chemistry principles to the synthesis of this compound could involve several strategies:

Atom Economy: Designing a synthesis where the maximum number of atoms from the reactants are incorporated into the final product. For instance, a catalytic approach to nitration or alkylation would have a higher atom economy than a stoichiometric one.

Solvent Selection: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. For nitration reactions, the use of solid acid catalysts instead of large volumes of sulfuric acid is a greener alternative.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis is one technique that can often reduce reaction times and energy input.

Catalytic Methodologies for Efficient Synthesis

The use of catalysts can significantly improve the efficiency and sustainability of the synthesis.

Chemo- and Regioselective Synthesis Strategies

The synthesis of this compound presents a classic challenge in aromatic chemistry: controlling the position of electrophilic substitution on a benzene (B151609) ring with multiple substituents. The primary strategies revolve around two main precursors: N-ethyl-3-ethoxyaniline or 5-ethoxy-2-nitroaniline.

One plausible and common approach is the direct nitration of N-ethyl-3-ethoxyaniline. In this electrophilic aromatic substitution, the directing effects of the substituents on the aniline ring are crucial. The ethoxy group is an ortho-, para-director, while the N-ethylamino group is also an ortho-, para-director. However, under the strongly acidic conditions typically used for nitration (e.g., a mixture of nitric acid and sulfuric acid), the amino group is protonated to form an N-ethylanilinium ion, which is a meta-director. This would unfavorably direct the incoming nitro group. To circumvent this, the nitration can be performed under less acidic conditions, or the amino group can be temporarily protected, for example, by acetylation, to maintain its ortho-, para-directing influence.

A more regioselective route involves the N-ethylation of 5-ethoxy-2-nitroaniline. This method avoids the challenges of controlling the position of nitration. The reaction typically involves treating 5-ethoxy-2-nitroaniline with an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), in the presence of a base. The base is necessary to deprotonate the weakly acidic amine, facilitating its nucleophilic attack on the ethylating agent. The choice of base and solvent is critical to optimize the yield and prevent side reactions.

| Synthetic Route | Starting Material | Key Reagents | Primary Challenge |

| Route 1: Nitration | N-ethyl-3-ethoxyaniline | Nitrating agent (e.g., HNO₃/H₂SO₄) | Controlling regioselectivity due to competing directing effects. |

| Route 2: N-Alkylation | 5-ethoxy-2-nitroaniline | Ethylating agent (e.g., C₂H₅I), Base | Optimizing reaction conditions to ensure mono-ethylation and prevent side reactions. |

Scalability Considerations and Process Optimization in this compound Production

The transition from a laboratory-scale synthesis to industrial production of this compound requires careful consideration of various factors to ensure safety, efficiency, and cost-effectiveness.

Bench-Scale to Pilot-Scale Synthetic Research

Scaling up the synthesis of this compound involves a systematic approach to identify and mitigate potential hazards and inefficiencies. Key parameters that are optimized during this transition include:

Reaction Temperature: Nitration reactions are highly exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. The use of jacketed reactors with precise temperature control is standard.

Mixing and Mass Transfer: Ensuring homogeneous mixing of reactants is vital for consistent product quality and yield. The type of agitator and its speed are optimized to handle the larger reaction volume.

Reagent Addition Rate: The rate of addition of the nitrating agent or ethylating agent is carefully controlled to manage the reaction rate and temperature.

Solvent Selection: The choice of solvent can impact reaction kinetics, product solubility, and ease of purification. For larger scales, factors such as cost, toxicity, and recyclability become more important.

Continuous flow reactors are increasingly being used for the production of nitroaromatic compounds as they offer enhanced safety, better temperature control, and improved consistency compared to traditional batch reactors.

Purification Techniques and Purity Assessment of Synthetic Products

The purity of the final product is critical for its intended application. A combination of purification techniques and analytical methods are employed to achieve and verify the desired purity of this compound.

Purification Techniques:

The primary method for purifying crude this compound is recrystallization . The selection of an appropriate solvent is key. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble at all temperatures or are insoluble. Common solvents for recrystallizing nitroanilines include ethanol (B145695), methanol, and mixtures of ethanol and water. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, which are then isolated by filtration.

Purity Assessment:

The purity of the synthesized this compound is typically assessed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): This is a widely used method for determining the purity of non-volatile organic compounds. nih.gov A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, can effectively separate this compound from its isomers and other impurities. nih.gov The purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to both identify and quantify volatile impurities. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about the molecular weight and structure of each component.

The table below summarizes typical analytical parameters for the purity assessment of a related nitroaniline.

| Analytical Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Typical Application |

| HPLC | C18 Reversed-Phase | Acetonitrile/Water mixture nih.gov | UV-Vis | Quantitative purity analysis and detection of non-volatile impurities. nih.gov |

| GC-MS | Capillary column (e.g., DB-5) | Helium | Mass Spectrometer | Identification and quantification of volatile impurities and byproducts. |

Chemical Reactivity and Reaction Mechanisms of 5 Ethoxy N Ethyl 2 Nitroaniline

Electrophilic Aromatic Substitution Reactions of 5-Ethoxy-N-ethyl-2-nitroaniline

The N-ethylamino and ethoxy groups are ortho-, para-directing activators, while the nitro group is a meta-directing deactivator. The combined effect of these groups dictates the position of incoming electrophiles. The powerful activating and ortho, para-directing influence of the amino and ethoxy groups generally dominates over the deactivating meta-directing effect of the nitro group. byjus.com

Halogenation Studies, including 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline

The halogenation of this compound is an example of electrophilic aromatic substitution where the regioselectivity is controlled by the existing substituents. The N-ethylamino and ethoxy groups strongly direct incoming electrophiles to the positions ortho and para to them. In this case, the position C4 is para to the N-ethylamino group and ortho to the ethoxy group, making it the most likely site for halogenation.

Table 1: Plausible Reaction Conditions for the Synthesis of 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline

| Reagent | Solvent | Temperature | Product |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | Room Temperature | 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline |

| Bromine (Br₂) | Acetic Acid | 20-30°C | 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline |

This table is based on analogous chemical transformations and represents probable, though not experimentally verified, conditions.

Sulfonation and Nitration Investigations

Sulfonation: The sulfonation of aromatic amines like this compound typically requires strong acidic conditions. The reaction with fuming sulfuric acid (oleum) introduces a sulfonic acid (-SO₃H) group onto the aromatic ring. byjus.com The directing effects of the substituents play a crucial role in determining the position of sulfonation. Given the ortho, para-directing nature of the N-ethylamino and ethoxy groups, the sulfonic acid group is expected to substitute at the C4 or C6 position. However, the acidic conditions can lead to the protonation of the amino group, forming an anilinium ion (-NH₂⁺R), which is a meta-director. quora.com This can lead to a mixture of products. A patent describing the sulfonation of N-ethyl-5-nitroaniline with oleum (B3057394) at elevated temperatures (120-150°C) yields the corresponding sulfonic acid, suggesting a viable pathway for the sulfonation of this compound. ulisboa.pt

Nitration: The introduction of an additional nitro group onto the this compound ring is challenging due to the presence of the already deactivating nitro group. However, the activating N-ethylamino and ethoxy groups could facilitate further nitration under strong nitrating conditions (a mixture of concentrated nitric acid and sulfuric acid). researchgate.net The regioselectivity would be complex, with potential for nitration at positions ortho or para to the activating groups that are not already occupied. Studies on the nitration of N-alkylanilines have shown that the reaction can be sensitive to conditions, sometimes leading to oxidation or the formation of multiple isomers. researchgate.net For instance, the nitration of N-ethyl-5-propoxyaniline is conducted at low temperatures to control the reaction. scribd.com

Nucleophilic Substitution Reactions Involving the Nitro Group

Nucleophilic aromatic substitution (SNAr) typically requires a good leaving group and strong electron-withdrawing groups positioned ortho or para to it. In this compound, the nitro group itself is a potential target for nucleophilic attack, although it is generally considered a poor leaving group in SNAr reactions. For the nitro group to be displaced, the aromatic ring must be highly activated by other strong electron-withdrawing groups, and a potent nucleophile is required. There are limited specific examples in the literature of the nitro group being displaced in compounds structurally similar to this compound under typical SNAr conditions. Such reactions are more common in polynitrated aromatic systems.

Reduction Reactions of the Aromatic Nitro Moiety

The reduction of the nitro group is a common and important transformation for nitroaromatic compounds, leading to the corresponding anilines.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. nih.gov The reaction is generally clean and efficient. For this compound, catalytic hydrogenation would be expected to reduce the nitro group to an amino group, yielding 5-ethoxy-N¹-ethylbenzene-1,2-diamine. The conditions for such a reaction would likely involve a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297) and hydrogen gas at or slightly above atmospheric pressure.

Table 2: Potential Catalytic Systems for the Hydrogenation of this compound

| Catalyst | Hydrogen Source | Solvent | Product |

| 10% Pd/C | H₂ (gas) | Ethanol | 5-ethoxy-N¹-ethylbenzene-1,2-diamine |

| Raney Nickel | H₂ (gas) | Methanol | 5-ethoxy-N¹-ethylbenzene-1,2-diamine |

| PtO₂ (Adams' catalyst) | H₂ (gas) | Acetic Acid | 5-ethoxy-N¹-ethylbenzene-1,2-diamine |

This table presents common catalytic systems for nitro group reduction and their expected application to the target molecule.

Selective Reduction to Anilines and Related Species

Selective reduction methods can also be employed to convert the nitro group to an amine. Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid or hydrochloric acid, are effective for this transformation. scribd.com These methods are often used when other reducible functional groups are present in the molecule that might be affected by catalytic hydrogenation. In the case of this compound, these chemical reduction methods would also be expected to produce 5-ethoxy-N¹-ethylbenzene-1,2-diamine. The reduction of nitroanilines to their corresponding phenylenediamines is a well-established synthetic route. researchgate.netresearchgate.net

Reactions Involving the Ethoxy and N-ethylamine Moieties

The presence of both an ether and a secondary amine functionality on the substituted aniline (B41778) ring allows for a range of chemical transformations. These reactions can be broadly categorized into modifications of the amine group and cleavage or functionalization of the ethoxy group.

The secondary amine group in this compound is a nucleophilic center and can readily undergo alkylation and acylation reactions.

Alkylation: The nitrogen atom of the N-ethylamine group possesses a lone pair of electrons, making it nucleophilic and susceptible to reaction with alkylating agents. Treatment of N-alkyl anilines with alkyl halides, such as methyl iodide, typically leads to the formation of a tertiary amine. In the case of this compound, alkylation would yield the corresponding N,N-dialkyl-2-nitroaniline derivative. The reaction proceeds via a nucleophilic substitution mechanism. It is important to note that over-alkylation can occur, leading to the formation of a quaternary ammonium (B1175870) salt, especially if an excess of the alkylating agent is used.

Acylation: The N-ethylamine group can be readily acylated by reacting with acyl chlorides or acid anhydrides to form N-substituted amides. For instance, the reaction with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield N-acetyl-5-ethoxy-N-ethyl-2-nitroaniline. This reaction is a nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. chemguide.co.uk The reaction generally proceeds in two stages: an initial addition of the amine to the carbonyl group, followed by the elimination of a leaving group (e.g., chloride). chemguide.co.uk

A competing reaction that can occur under certain conditions, particularly with nitrosating agents, is N-nitrosation, which would lead to the formation of an N-nitroso derivative. sci-hub.se

| Reagent | Product | Reaction Type |

| Methyl Iodide (CH₃I) | 5-Ethoxy-N-ethyl-N-methyl-2-nitroaniline | Alkylation |

| Acetyl Chloride (CH₃COCl) | N-(5-ethoxy-2-nitrophenyl)-N-ethylacetamide | Acylation |

The ethoxy group is generally stable, but its ether linkage can be cleaved under specific and often harsh conditions.

Ether Cleavage: The cleavage of the C-O bond in aryl alkyl ethers, such as the ethoxy group in this compound, is typically achieved by treatment with strong acids, most commonly hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction proceeds via a nucleophilic substitution mechanism. The ether oxygen is first protonated by the strong acid, making the adjacent carbon atom more electrophilic. masterorganicchemistry.com Subsequently, the halide ion (I⁻ or Br⁻) acts as a nucleophile. In the case of an aryl alkyl ether, the cleavage will always result in the formation of a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.org This is because the bond between the aromatic ring and the oxygen atom is stronger than the bond between the alkyl group and the oxygen. Therefore, the nucleophile will attack the less sterically hindered ethyl group, leading to the formation of 5-(ethylamino)-4-nitrophenol and ethyl iodide.

The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the nature of the alkyl group. libretexts.orglibretexts.orgwikipedia.org For a primary alkyl group like ethyl, the reaction generally proceeds via an Sₙ2 pathway. libretexts.orgmasterorganicchemistry.com

| Reagent | Products | Reaction Type |

| Hydroiodic Acid (HI) | 5-(ethylamino)-4-nitrophenol and Ethyl iodide (CH₃CH₂I) | Ether Cleavage |

Functionalization: Direct functionalization of the ethoxy group without cleavage is less common. However, the presence of the activating amino group and the deactivating nitro group on the aromatic ring could potentially influence the reactivity of the benzylic protons of the ethoxy group under specific oxidative or radical conditions.

Mechanistic Investigations of Key Chemical Transformations of this compound

While specific mechanistic studies on this compound are not widely available, insights can be drawn from investigations of structurally related compounds.

Mechanistic studies on the gas-phase dissociation of protonated N-alkyl-2-nitroanilines using mass spectrometry have revealed interesting intramolecular rearrangements. nih.gov Upon collisional activation, an oxygen atom from the nitro group can be transferred to the alkyl chain of the amine. nih.gov This suggests the potential for complex intramolecular redox reactions under certain energetic conditions.

Furthermore, studies on the nitrosation of N,N-dialkyl aromatic amines have proposed a mechanism involving the formation of an amine radical cation as a key intermediate. researchgate.net This intermediate is formed by a single electron transfer (SET) from the amine to the nitrosating agent. This type of mechanism could be relevant for various oxidative reactions involving the N-ethylamine group of this compound.

Derivatization and Analogue Synthesis Utilizing 5 Ethoxy N Ethyl 2 Nitroaniline

Functionalization at the Aromatic Core of 5-Ethoxy-N-ethyl-2-nitroaniline

The aromatic ring of this compound is amenable to various functionalization reactions, allowing for the introduction of additional substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.

The introduction of new functional groups onto the aromatic ring of this compound can be achieved through electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the strongly activating ortho,para-directing N-ethylamino and ethoxy groups, and the strongly deactivating meta-directing nitro group.

Due to the powerful activating nature of the amino and ethoxy groups, electrophilic substitution is expected to occur at the positions ortho and para to these groups. Specifically, the positions C4 and C6 are the most likely sites for substitution. However, the steric hindrance from the adjacent N-ethyl group and the ethoxy group might influence the final product distribution.

Common electrophilic substitution reactions that could be applied to this scaffold include halogenation, nitration, and sulfonation. For instance, bromination using N-bromosuccinimide (NBS) in a suitable solvent would likely yield the 4-bromo or 6-bromo derivatives. Nitration, using a mixture of nitric acid and sulfuric acid, could introduce an additional nitro group, likely at the C4 or C6 position, although the existing deactivating nitro group would make this reaction more challenging than the nitration of a more activated aniline (B41778). A similar outcome would be expected for sulfonation using fuming sulfuric acid.

A study on the closely related N-ethyl-5-propoxyaniline demonstrated that nitration with a mixture of nitric acid and sulfuric acid at low temperatures leads to the selective introduction of a nitro group at the 2-position, adjacent to the amino group. This suggests that for 5-Ethoxy-N-ethylaniline, nitration would likely occur at the C2 position to yield the target compound, this compound. Further substitution on the already nitrated ring would be more challenging but could potentially be directed to the C4 or C6 positions under forcing conditions.

Table 1: Plausible Electrophilic Aromatic Substitution Reactions on this compound

| Reaction Type | Reagents and Conditions | Expected Major Product(s) |

| Bromination | N-Bromosuccinimide (NBS), CCl4, reflux | 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline and/or 6-Bromo-5-ethoxy-N-ethyl-2-nitroaniline |

| Nitration | HNO3, H2SO4, 0 °C | 5-Ethoxy-N-ethyl-2,4-dinitroaniline and/or 5-Ethoxy-N-ethyl-2,6-dinitroaniline |

| Sulfonation | Fuming H2SO4 | 4-Amino-2-ethoxy-5-nitrobenzenesulfonic acid and/or 2-Amino-4-ethoxy-5-nitrobenzenesulfonic acid |

This table presents hypothetical reactions based on established principles of electrophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org To utilize these reactions, a halogen substituent is typically introduced onto the aromatic ring of this compound, as described in the previous section. The resulting halo-derivatives can then participate in a variety of coupling reactions.

For example, a bromo-substituted derivative, such as 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline, could undergo Suzuki-Miyaura coupling with a range of boronic acids or esters to introduce new aryl or alkyl groups at the C4 position. Similarly, Buchwald-Hartwig amination could be employed to introduce a variety of amino groups by reacting the bromo-derivative with primary or secondary amines in the presence of a palladium catalyst and a suitable base. nih.gov

The electronic nature of the 2-nitroaniline (B44862) scaffold, with its electron-withdrawing nitro group, can influence the reactivity of the halogen substituent in these cross-coupling reactions. Research on the palladium-catalyzed cross-coupling of 2-bromo-5-nitropyridine, a heteroaromatic compound with some electronic similarities, has shown that such reactions are feasible and provide a route to a variety of substituted derivatives. sci-hub.se

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions with a Halogenated Derivative of this compound

| Reaction Name | Substrate | Coupling Partner | Catalyst System | Expected Product |

| Suzuki-Miyaura | 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 5-Ethoxy-N-ethyl-4-phenyl-2-nitroaniline |

| Buchwald-Hartwig | 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline | Morpholine | Pd2(dba)3, BINAP, NaOtBu | 4-(5-Ethoxy-N-ethyl-2-nitrophenyl)morpholine |

| Sonogashira | 4-Iodo-5-ethoxy-N-ethyl-2-nitroaniline | Phenylacetylene | Pd(PPh3)2Cl2, CuI, Et3N | 5-Ethoxy-N-ethyl-2-nitro-4-(phenylethynyl)aniline |

This table illustrates potential applications of common cross-coupling reactions on a hypothetical halogenated derivative.

Structural Modifications of the Amino and Ethoxy Side Chains

The N-ethyl and ethoxy side chains of this compound offer further opportunities for derivatization, allowing for the synthesis of homologues, analogues, and cyclic structures.

Varying the length of the alkyl chains on the nitrogen atom and the ether linkage can lead to a series of homologues and analogues. For instance, homologues with N-propyl, N-butyl, or longer alkyl chains can be synthesized by reacting 5-ethoxy-2-nitroaniline (B189149) with the corresponding alkyl halides. Alternatively, reductive amination of 5-ethoxy-2-nitrobenzaldehyde (B3080715) with different primary amines would also yield a variety of N-substituted derivatives.

Similarly, the ethoxy group can be replaced with other alkoxy groups (methoxy, propoxy, butoxy, etc.) by Williamson ether synthesis, starting from the corresponding 5-hydroxy-2-nitroaniline derivative. The synthesis of N-Ethyl-2-nitro-5-propoxyaniline has been reported via the nitration of N-ethyl-5-propoxyaniline, demonstrating the feasibility of modifying the alkoxy chain.

Table 3: Synthesis of Homologues of this compound

| Target Homologue | Synthetic Approach | Starting Materials |

| 5-Ethoxy-N-propyl-2-nitroaniline | N-Alkylation | 5-Ethoxy-2-nitroaniline and 1-bromopropane |

| 5-Propoxy-N-ethyl-2-nitroaniline | Williamson Ether Synthesis | 5-Hydroxy-N-ethyl-2-nitroaniline and 1-bromopropane |

| 5-Methoxy-N-ethyl-2-nitroaniline | Williamson Ether Synthesis | 5-Hydroxy-N-ethyl-2-nitroaniline and methyl iodide |

This table outlines plausible synthetic routes to generate homologous compounds.

The amino group of this compound can serve as a handle for the construction of cyclic and heterocyclic systems. For instance, reaction with a suitable dielectrophile, such as a dihaloalkane, could lead to the formation of N-aryl cyclic amines.

General methods for the synthesis of pyrrolidine (B122466) and piperidine (B6355638) derivatives from anilines have been reported. One such method involves the one-pot reaction of an amine with a diketone in the presence of a reducing agent. Another approach is the reaction of an aniline with a cyclic ether in the presence of a Lewis acid. These general procedures could potentially be adapted to this compound to generate novel heterocyclic derivatives. For example, reaction with 1,4-dibromobutane (B41627) in the presence of a base could yield the corresponding N-(5-ethoxy-2-nitrophenyl)-N-ethylpyrrolidinium bromide, which upon de-ethylation would give the pyrrolidine derivative.

Table 4: Potential Synthesis of Cyclic Derivatives from this compound

| Target Cyclic Derivative | Synthetic Strategy | Key Reagents |

| 1-(5-Ethoxy-2-nitrophenyl)pyrrolidine | Intramolecular cyclization | Reaction of 5-ethoxy-2-nitroaniline with 1,4-dibromobutane |

| 1-(5-Ethoxy-2-nitrophenyl)piperidine | Intramolecular cyclization | Reaction of 5-ethoxy-2-nitroaniline with 1,5-dibromopentane |

This table presents hypothetical pathways to cyclic analogues based on established methodologies.

Design and Synthesis of Library Compounds Based on this compound Scaffold

The this compound scaffold is well-suited for the generation of compound libraries for high-throughput screening. By combining the derivatization strategies discussed above in a combinatorial fashion, a large number of structurally diverse molecules can be synthesized.

A potential library design could involve a multi-step sequence where the aromatic core is first functionalized, for example by bromination, to create a versatile intermediate. This intermediate can then be subjected to a variety of palladium-catalyzed cross-coupling reactions using a diverse set of building blocks (e.g., different boronic acids for Suzuki coupling or various amines for Buchwald-Hartwig amination). In parallel, the N-ethyl group could be dealkylated and subsequently re-alkylated with a variety of alkyl halides to introduce further diversity.

Solid-phase synthesis could also be employed to facilitate the rapid and efficient generation of a library. The aniline nitrogen could be attached to a solid support, allowing for sequential reactions to be carried out on the aromatic ring and the ethoxy side chain. After the desired modifications, the final products can be cleaved from the resin for screening. The principles of combinatorial chemistry, such as the use of scaffold-ranking libraries, can guide the selection of building blocks to maximize the chemical diversity and potential for biological activity within the library. nih.gov

Structure-Reactivity and Structure-Property Relationship Studies in Derivatives of this compound

The reactivity of this compound is primarily governed by the electron-withdrawing nature of the nitro group and the electron-donating effects of the ethoxy and N-ethylamino groups. These substituents influence the electron density of the aromatic ring and the reactivity of the amine group, thereby dictating the course of chemical transformations.

Structure-Reactivity Relationships:

The nitro group at the 2-position strongly deactivates the benzene (B151609) ring towards electrophilic substitution, while directing incoming electrophiles to the positions meta to it (positions 4 and 6). Conversely, the amino and ethoxy groups are activating and ortho-, para-directing. The interplay of these directing effects can be exploited for regioselective synthesis of derivatives.

For instance, the amine group of this compound can undergo a variety of reactions, including acylation, alkylation, and diazotization, to yield a range of derivatives. The nucleophilicity of the nitrogen atom is somewhat diminished by the electron-withdrawing nitro group, which may necessitate specific reaction conditions to achieve high yields.

Furthermore, the nitro group itself can be a site for chemical modification. Reduction of the nitro group would yield the corresponding diamine, a versatile precursor for the synthesis of heterocyclic compounds such as benzimidazoles. The nature of the substituents on the aromatic ring would influence the ease of this reduction.

Studies on related 4,5-dialkoxy-2-nitroanilines have shown that the alkoxy group at the 5-position can potentially be displaced via nucleophilic aromatic substitution, although this is generally challenging on an electron-rich ring. The presence of the N-ethyl group in this compound could sterically hinder reactions at adjacent positions.

Structure-Property Relationships:

Modifications to the this compound structure are expected to have a significant impact on the physicochemical properties of the resulting derivatives. These properties include, but are not limited to, solubility, melting point, boiling point, and spectroscopic characteristics.

| Structural Modification | Predicted Effect on Properties |

| Acylation of the amino group | Increased molecular weight and polarity, likely leading to higher melting points and altered solubility profiles. |

| Alkylation of the amino group | Increased lipophilicity and potential changes in steric hindrance, affecting intermolecular interactions. |

| Reduction of the nitro group | Significant increase in basicity and polarity, leading to a dramatic change in solubility and reactivity. |

| Substitution on the aromatic ring | Introduction of new functional groups would directly impact polarity, hydrogen bonding capability, and overall electronic properties. |

For example, the introduction of a polar functional group through derivatization is likely to increase the compound's solubility in polar solvents. Conversely, the addition of long alkyl chains would enhance its lipophilicity. The specific nature and position of any new substituent will fine-tune the electronic and steric environment of the molecule, thereby influencing its macroscopic properties.

Advanced Spectroscopic and Characterization Techniques for 5 Ethoxy N Ethyl 2 Nitroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of 5-Ethoxy-N-ethyl-2-nitroaniline, distinct signals would be anticipated for the protons of the ethyl and ethoxy groups, as well as the aromatic protons. The ethyl group attached to the nitrogen would likely show a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, which would appear as a triplet. Similarly, the ethoxy group would exhibit a quartet for its methylene protons and a triplet for its methyl protons, though their chemical shifts would differ from the N-ethyl group due to the influence of the adjacent oxygen atom. The aromatic region would display signals corresponding to the three protons on the benzene (B151609) ring, with their splitting patterns and chemical shifts dictated by their positions relative to the nitro, ethoxy, and N-ethylamino substituents.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. The spectrum would be expected to contain signals for the two methyl carbons and two methylene carbons of the ethyl and ethoxy groups, as well as six distinct signals for the carbons of the aromatic ring. The chemical shifts of the aromatic carbons would be significantly influenced by the electron-withdrawing nitro group and the electron-donating ethoxy and N-ethylamino groups.

2D NMR Spectroscopy: To definitively assign these signals and elucidate the complete bonding network, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the connectivity between the methylene and methyl protons within the ethyl and ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing longer-range connectivity by showing correlations between protons and carbons that are two or three bonds apart. For example, it could confirm the attachment of the ethoxy group to the aromatic ring by showing a correlation between the ethoxy methylene protons and the corresponding aromatic carbon.

A hypothetical data table for the expected NMR shifts is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |

| Aromatic-H | ~6.5-8.0 | ~110-155 | Aromatic-H | Aromatic-C, Ethyl-C, Ethoxy-C |

| N-CH₂- | ~3.3-3.6 (quartet) | ~40-45 | N-CH₃ | Aromatic-C, N-CH₃ |

| N-CH₂-CH₃ | ~1.2-1.5 (triplet) | ~13-16 | N-CH₂ | N-CH₂ |

| O-CH₂- | ~4.0-4.3 (quartet) | ~65-70 | O-CH₃ | Aromatic-C, O-CH₃ |

| O-CH₂-CH₃ | ~1.3-1.6 (triplet) | ~14-17 | O-CH₂ | O-CH₂ |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By providing a very precise mass measurement, HRMS can confirm the molecular formula of a compound. For this compound (C₁₀H₁₄N₂O₃), the expected exact mass would be calculated and compared to the experimentally measured value. A close match between the theoretical and observed mass would provide strong evidence for the compound's identity.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₄N₂O₃ |

| Theoretical Exact Mass | 210.10044 g/mol |

| Expected Ion | [M+H]⁺ |

| Expected m/z | 211.10772 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint.

In the IR and Raman spectra of this compound, characteristic vibrational bands would be expected. The N-H stretch of the secondary amine would likely appear in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the ethyl and ethoxy groups would appear just below 3000 cm⁻¹. The presence of the nitro group would be indicated by strong asymmetric and symmetric stretching bands, typically around 1500-1550 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The C-O stretching of the ethoxy group would be expected in the 1200-1275 cm⁻¹ region.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| NO₂ Asymmetric Stretch | 1500-1550 |

| NO₂ Symmetric Stretch | 1335-1385 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O Stretch | 1200-1275 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation in the molecule.

For this compound, the presence of the nitroaniline chromophore, which includes the benzene ring, the amino group, and the nitro group, would result in strong absorption in the UV-Vis region. The ethoxy and ethyl groups, while not part of the primary chromophore, can have a modest influence on the electronic transitions. The λmax would be expected in the range of 350-450 nm, characteristic of nitroaniline derivatives. The exact position of the absorption maximum would be sensitive to the solvent used for the measurement.

| Parameter | Expected Value |

| Chromophore | Nitroaniline |

| Expected λmax | 350-450 nm |

| Solvent Effects | Solvatochromic shifts may be observed |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms in the crystal lattice can be determined, providing accurate bond lengths, bond angles, and torsional angles.

If a suitable single crystal of this compound could be grown, X-ray crystallography would reveal the conformation of the molecule in the solid state. This would include the planarity of the benzene ring, the orientation of the nitro, ethoxy, and N-ethylamino substituents relative to the ring, and the conformation of the ethyl and ethoxy chains. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal. While X-ray crystallographic data for the closely related compound 2-Ethyl-5-nitroaniline has been reported, showing a nearly planar molecule with intermolecular hydrogen bonding nih.gov, specific data for this compound is not available.

| Parameter | Hypothetical Data |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths (Å) | C-N, N-O, C-O, C-C |

| Key Bond Angles (°) | O-N-O, C-N-C, C-O-C |

| Intermolecular Interactions | Hydrogen bonding, π-stacking |

Computational and Theoretical Chemistry Studies of 5 Ethoxy N Ethyl 2 Nitroaniline

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of "5-Ethoxy-N-ethyl-2-nitroaniline". These calculations can elucidate the distribution of electrons within the molecule, which is key to its reactivity and physical properties.

Detailed research findings on related nitroaniline derivatives, such as various o- and p-nitroaniline compounds, have utilized DFT to analyze the interplay of electron-donating and electron-withdrawing groups. For instance, studies on 2-nitroaniline (B44862) derivatives show the presence of an intramolecular hydrogen bond between the amino and nitro groups, which forms a stable six-membered ring structure. researchgate.net This type of interaction would also be expected in "this compound".

The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is a critical aspect of these studies. The HOMO-LUMO energy gap is indicative of the molecule's chemical reactivity and kinetic stability. In substituted nitroanilines, the nature of the substituent groups significantly influences this gap. Electron-donating groups tend to decrease the gap, making the molecule more reactive, while electron-withdrawing groups generally increase it. researchgate.net For "this compound", the ethoxy and ethylamino groups would act as electron donors, influencing the electronic properties of the nitro-substituted benzene (B151609) ring.

Table 1: Illustrative HOMO-LUMO Energy Gaps for Related Nitroaniline Derivatives (Note: This data is for illustrative purposes and is not specific to this compound)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| p-Nitroaniline | -6.5 | -2.5 | 4.0 |

| p-Nitroaniline-OH | -6.2 | -2.6 | 3.6 |

| p-Nitroaniline-CN | -6.8 | -2.8 | 4.0 |

Conformational Analysis and Energy Landscape Mapping through Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to explore the conformational flexibility and dynamics of molecules like "this compound". These simulations model the movement of atoms over time, providing a detailed picture of the molecule's accessible conformations and the energetic barriers between them.

For "this compound", key conformational variables would include the rotation around the C-N bond of the ethylamino group, the C-O bond of the ethoxy group, and the orientation of the nitro group relative to the benzene ring. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable, low-energy conformations.

Studies on similar N-alkylated molecules have shown how the size and nature of the alkyl groups can influence the rotational barriers and preferred conformations. researchgate.net In "this compound", the presence of the ethyl group on the nitrogen atom and the ethoxy group will create specific steric interactions that dictate the molecule's three-dimensional shape and flexibility.

Reaction Pathway Modeling and Transition State Characterization for Key Reactions

Computational chemistry is instrumental in modeling chemical reaction pathways, identifying transition states, and calculating activation energies. For "this compound", this could involve studying its synthesis, degradation, or participation in further chemical transformations.

For example, the synthesis of nitroarenes often involves the oxidation of the corresponding aryl amines. mdpi.com Theoretical modeling could elucidate the mechanism of such a reaction, detailing the intermediate steps and the structure of the transition states. Similarly, reactions involving the nitro group, such as its reduction to an amino group, can be modeled to understand the reaction energetics and regioselectivity.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical methods are widely used to predict spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and compared with experimental data. jmaterenvironsci.comlibretexts.org For "this compound", these predictions would help in assigning the signals from the aromatic protons, the ethyl group, and the ethoxy group. Empirical equations and machine learning models have also been developed to predict NMR spectra for substituted anilines and other organic molecules. nih.govnih.gov

Vibrational Frequencies: The calculation of vibrational frequencies using methods like DFT can aid in the interpretation of infrared (IR) and Raman spectra. These calculations can predict the frequencies and intensities of the vibrational modes of the molecule, corresponding to the stretching and bending of its chemical bonds. For related nitroaniline compounds, such calculations have been used to assign the characteristic vibrational modes of the amino, nitro, and other functional groups. nih.gov

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies for a Related Nitroaniline Derivative (Note: This data is for illustrative purposes and is not specific to this compound)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch | 3450 | 3480 |

| C-N stretch | 1320 | 1335 |

| NO₂ symmetric stretch | 1380 | 1390 |

Quantitative Structure-Property Relationship (QSPR) Studies for Derivatives

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to a particular physical, chemical, or biological property. These models are built by finding a mathematical relationship between calculated molecular descriptors and the property of interest.

For derivatives of "this compound", QSPR studies could be developed to predict a variety of properties, such as solubility, boiling point, or reactivity. The process would involve:

Designing a set of virtual derivatives by systematically modifying the substituent groups.

Calculating a range of molecular descriptors for each derivative, including constitutional, topological, and quantum-chemical descriptors.

Developing a mathematical model (e.g., using multiple linear regression or machine learning) that correlates the descriptors with the property of interest.

Such models are valuable in materials science and drug discovery for screening large numbers of compounds and prioritizing those with desired properties for synthesis and experimental testing. nih.govnih.gov

Applications of 5 Ethoxy N Ethyl 2 Nitroaniline in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

The strategic placement of functional groups on the aromatic ring of 5-Ethoxy-N-ethyl-2-nitroaniline makes it a valuable synthon, or building block, for organic chemists. The nitro group, an electron-withdrawing group, can be readily reduced to an amine, which then allows for a wide range of chemical transformations. The ethoxy and N-ethyl groups influence the molecule's solubility, reactivity, and steric properties, which can be fine-tuned in multi-step synthetic sequences.

Synthesis of Pharmaceutical Intermediates (excluding biological activity)

In the pharmaceutical industry, the development of novel drugs often relies on the availability of unique and adaptable chemical intermediates. While specific examples directly citing this compound are not widely documented in publicly accessible literature, its structural motifs are found in various pharmacologically relevant scaffolds. Nitroanilines, in general, are precursors to benzimidazoles, quinoxalines, and other heterocyclic systems that form the core of many pharmaceutical agents. The synthesis of such heterocyclic compounds often involves the reduction of the nitro group to an amine, followed by condensation with a suitable reaction partner. For instance, the resulting diamine from this compound could theoretically be cyclized to form substituted benzimidazole (B57391) derivatives. These derivatives are key components in a range of therapeutic agents.

Precursor in Agrochemical and Specialty Chemical Production

Similar to its role in pharmaceuticals, this compound can serve as a precursor in the synthesis of new agrochemicals and specialty chemicals. The development of novel herbicides, fungicides, and insecticides often involves the exploration of new chemical entities derived from versatile intermediates. The N-ethyl and ethoxy groups can enhance the lipophilicity of the final products, a property that can be crucial for their effective uptake and transport in target organisms. The nitroaniline core is a common feature in certain classes of herbicides.

Contribution to the Synthesis of Advanced Dyes and Pigments (excluding specific applications)

Azo dyes, characterized by the -N=N- linkage, represent a large and important class of colorants. The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component. Nitroanilines are common starting materials for the synthesis of disperse dyes, which are used for coloring synthetic fibers like polyester. For example, 2-methoxy-5-nitroaniline (B165355) is used to produce a range of monoazo and disazo disperse dyes. orientjchem.orgscialert.net

Following the reduction of its nitro group, this compound would yield a diamine that could be diazotized and used as a coupling component to generate a variety of azo dyes. The ethoxy and N-ethyl substituents would be expected to influence the final color, as well as properties like lightfastness and solubility in different media. The general synthetic route for producing azo dyes from aniline (B41778) derivatives is a well-established industrial process. nih.govajchem-a.com

Exploration of 5 Ethoxy N Ethyl 2 Nitroaniline in Materials Science and Emerging Technologies

Integration into Polymer and Oligomer Architectures

The structure of 5-Ethoxy-N-ethyl-2-nitroaniline, featuring a reactive amine group and an aromatic ring with electron-donating and electron-withdrawing substituents, suggests its potential for integration into polymeric structures. However, specific research demonstrating these applications is not readily found.

Monomer or Co-monomer in Polymeric Materials Synthesis

Theoretically, the amine group of this compound could be utilized in polymerization reactions, such as polycondensation, to incorporate the nitroaniline moiety into a polymer chain. This could potentially be used to synthesize new polymers with specific optical or electronic properties. However, there is a lack of published studies that report the use of this compound as a monomer or co-monomer in the synthesis of polymeric materials.

Functionalization of Polymer Backbones

Post-polymerization modification is a versatile method for introducing specific functionalities to polymers. The amine group of this compound could potentially react with suitable functional groups on a pre-existing polymer backbone to append the ethoxy-nitroaniline unit. This approach could be a pathway to tailor the properties of well-known polymers. Despite this potential, there is no specific research available that details the use of this compound for the functionalization of polymer backbones.

Potential Applications in Electronic and Optoelectronic Materials

Nitroaniline derivatives are known for their nonlinear optical (NLO) properties, and they are a class of compounds often investigated for applications in organic electronics. The push-pull nature of the electron-donating ethoxy and amine groups and the electron-withdrawing nitro group in this compound suggests it might possess interesting electronic and optoelectronic characteristics. However, detailed studies on its properties and its incorporation into organic semiconductors or other optoelectronic devices are not found in the current body of scientific literature.

Role in Supramolecular Chemistry and Self-Assembly Processes

The presence of hydrogen bond donors (the N-H group) and acceptors (the nitro and ethoxy groups) in this compound suggests its potential to participate in supramolecular chemistry and self-assembly processes. These interactions could lead to the formation of well-ordered structures with unique properties. Nevertheless, there is a lack of specific research investigating the supramolecular behavior and self-assembly of this particular compound.

Contribution to Novel Functional Materials Research

The nitroaniline functional group is a component in some stimuli-responsive materials, where changes in the environment (e.g., pH, light, or temperature) can alter the material's properties. It is conceivable that polymers or materials incorporating this compound could exhibit such responsive behaviors. However, there are no specific research articles or patents that describe the use of this compound in the development of novel functional materials like stimuli-responsive systems.

Environmental Fate and Degradation Pathways of 5 Ethoxy N Ethyl 2 Nitroaniline

Photodegradation Mechanisms and Kinetics under Environmental Conditions

The photodegradation of nitroaromatic compounds in aqueous solutions is typically a slow process. nih.gov However, the presence of substances that can generate hydroxyl radicals, such as hydrogen peroxide (H2O2), can significantly accelerate their degradation. nih.govnih.gov Advanced Oxidation Processes (AOPs), like the UV/H2O2 process, have been shown to be effective in degrading various nitroaromatic compounds, including nitrobenzene (B124822) and nitrophenols. nih.govrsc.org

The degradation process at the initial stages often follows first-order kinetics. nih.gov For instance, the decay rate constants for nitrobenzene are in the range of 10⁻³ to 10⁻² s⁻¹, while for nitrophenols, they are around 10⁻² s⁻¹. nih.gov The quantum yields for the decay of nitrobenzene are estimated to be between 0.30 and 0.36, and for nitrophenols, they range from 0.31 to 0.54. nih.gov The efficiency of photodegradation is influenced by factors such as the initial concentration of the substrate and the concentration of hydroxyl radical generators. nih.gov

The general mechanism involves the cleavage of the aromatic ring at an early stage of the oxidation process, with the organic nitrogen being almost completely converted to nitrate. nih.gov Intermediates such as nitrohydroquinone, nitrocatechol, catechol, benzoquinone, phenol (B47542), and various organic acids have been detected during the photodegradation of related compounds like nitrobenzene. nih.gov

It is important to note that titanium dioxide (TiO2) can suppress the formation of nitrophenols during photocatalytic degradation by preventing the direct photolytic excitation of phenol and nitrate. dss.go.th

Table 1: Photodegradation Data for Related Nitroaromatic Compounds

| Compound | Degradation Process | Kinetic Order | Rate Constant (s⁻¹) | Quantum Yield | Reference |

| Nitrobenzene | UV/H2O2 | First-order | 10⁻³ - 10⁻² | 0.30 - 0.36 | nih.gov |

| Nitrophenols | UV/H2O2 | First-order | ~10⁻² | 0.31 - 0.54 | nih.gov |

This table is based on data for related compounds and serves as an estimation for the potential behavior of 5-Ethoxy-N-ethyl-2-nitroaniline.

Biodegradation Pathways in Aquatic and Terrestrial Ecosystems

The biodegradation of nitroaromatic compounds can be challenging due to the electron-withdrawing nature of the nitro group, which makes them resistant to oxidative degradation. nih.gov However, various microorganisms have been shown to degrade nitroanilines. researchgate.netnih.govnih.gov

Bacteria acclimated to 4-nitroaniline (B120555) have demonstrated the ability to mineralize it as a sole source of carbon and energy. nih.gov Mixed bacterial cultures have also been shown to be effective in removing 4-nitroaniline from wastewater under aerobic conditions. nih.gov The degradation of 4-nitroaniline by a single bacterial strain has also been reported. researchgate.net The degradation process can sometimes be unstable in batch tests but can be enhanced in systems like fixed-bed bioreactors. nih.gov

The primary transformation pathway for some nitroanilines in certain studies was found to be oxidative deamination. epa.gov However, conflicting results exist, with some studies indicating minimal to no biodegradation for compounds like 2- and 4-nitroaniline. epa.gov For 4-nitroaniline, a proposed biodegradation pathway involves the formation of 4-phenylenediamine and 4-aminophenol (B1666318) as intermediate products. epa.gov The presence of a nitro group can enhance the stability of the aromatic ring against biological oxidation, while anaerobic degradation can lead to the formation of potentially carcinogenic nitroso- and hydroxylamine (B1172632) compounds. researchgate.net

Chemical Degradation Processes in Various Environmental Matrices

Hydrolysis is generally not expected to be a significant environmental fate process for nitroanilines as they lack functional groups that readily hydrolyze under typical environmental conditions. nih.gov However, under specific conditions, such as in the presence of strong acids or bases, hydrolysis can occur. For example, the hydrolysis of p-nitroacetanilide to p-nitroaniline can be achieved under acidic conditions. scribd.comazom.combrainly.com Alkaline hydrolysis has also been utilized in industrial processes for the preparation of p-nitroaniline compounds. google.com

In the atmosphere, mononitroanilines are likely to undergo oxidation reactions, with the amino group being particularly susceptible. These reactions can occur with hydroxyl radicals or molecular oxygen. epa.gov

Identification of Transformation Products and Metabolites

The transformation of nitroaromatic compounds can lead to a variety of products. During the photodegradation of nitrobenzene, intermediates such as three nitrophenol isomers, nitrohydroquinone, nitrocatechol, catechol, benzoquinone, and phenol have been identified. nih.gov

In biological systems, the metabolism of nitroanilines can also produce various compounds. For instance, 2-nitroaniline (B44862) is metabolized in vitro by rabbit liver microsomes to 4-amino-3-nitrophenol. oecd.org The biodegradation of 4-nitroaniline is suggested to proceed through intermediates like 4-phenylenediamine and 4-aminophenol. epa.gov It is also possible for metabolic transformation in plants to lead to the formation of other compounds, such as dinitrotoluenes from the uptake of trinitrotoluene. nih.gov

Table 2: Identified Transformation Products of Related Nitroanilines

| Original Compound | Process | Transformation Products/Metabolites | Reference |

| Nitrobenzene | Photodegradation | Nitrophenol isomers, Nitrohydroquinone, Nitrocatechol, Catechol, Benzoquinone, Phenol | nih.gov |

| 2-Nitroaniline | In vitro metabolism | 4-Amino-3-nitrophenol | oecd.org |

| 4-Nitroaniline | Biodegradation | 4-Phenylenediamine, 4-Aminophenol | epa.gov |

This table is based on data for related compounds and serves as an estimation for the potential transformation products of this compound.

Environmental Persistence and Mobility Studies

The persistence and mobility of nitroaromatic compounds in the environment are influenced by their chemical properties and interactions with environmental matrices. Compounds like 2-nitroaniline are considered persistent due to their resistance to biodegradation. oecd.org

The mobility of chemicals in soil is a complex process influenced by factors such as adsorption to soil particles, precipitation, and uptake by microorganisms and plants. researchgate.net Nitroaromatic compounds can adsorb to mineral surfaces, such as kaolinite, and the strength of this adsorption depends on the compound's structure and the cations present on the mineral surface. researchgate.net The water solubility and octanol-water partition coefficient (log Pow) are key parameters in assessing mobility. For example, 2-nitroaniline has a water solubility of 1170 mg/l and a log Pow of 1.85, suggesting it will primarily distribute to the water compartment but can also bind to sediments. oecd.org

Plants can take up nitroaromatic compounds from the soil, with accumulation often being higher in the roots. nih.gov The uptake can be influenced by the concentration of the compound in the soil. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of 5 Ethoxy N Ethyl 2 Nitroaniline

Chromatographic Techniques for Separation and Purity Analysis (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation of 5-Ethoxy-N-ethyl-2-nitroaniline from complex matrices and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is typically suitable for this analysis.

Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase. The ethoxy and ethyl groups of this compound provide it with sufficient hydrophobicity to be retained on a reversed-phase column.

Method Parameters: A typical HPLC method would involve a C18 column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water, often with a small amount of acid (like formic acid) to improve peak shape. Detection is commonly achieved using a UV-Vis detector, as the nitroaniline chromophore absorbs strongly in the UV-visible region.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV-Vis at 410 nm |

| Expected Retention Time | ~ 8.5 min |

Gas Chromatography (GC):

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While some nitroanilines can be analyzed directly by GC, derivatization might sometimes be employed to improve volatility and thermal stability.

Principle: The compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.

Method Parameters: A common setup would use a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17). The injector and detector temperatures must be carefully optimized to prevent thermal degradation. An electron capture detector (ECD) is particularly sensitive to nitro-containing compounds, making it a suitable choice for trace analysis.

Electrophoretic Methods for Compound Characterization

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to chromatography. For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC) is the most appropriate CE mode.

Principle: In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles. Separation occurs due to the differential partitioning of analytes.

Method Parameters: A fused-silica capillary and a buffer containing a surfactant like sodium dodecyl sulfate (B86663) (SDS) would be used. The separation voltage and buffer pH are critical parameters to optimize.

Hyphenated Techniques for Trace Analysis and Structural Confirmation (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry (MS), are indispensable for trace analysis and unambiguous structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of GC with the sensitive and selective detection of MS.

Principle: After separation in the GC column, the analyte enters the mass spectrometer, where it is ionized (typically by electron ionization - EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is highly characteristic and serves as a molecular fingerprint.

Expected Fragmentation: For this compound, characteristic fragments would likely arise from the loss of the ethyl group, the ethoxy group, and the nitro group.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective technique, particularly for complex matrices. acs.orgwaters.com

Principle: After HPLC separation, the analyte is ionized (e.g., by electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI). In the first mass analyzer (Q1), a specific precursor ion corresponding to the protonated molecule [M+H]+ of this compound is selected. This ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity.

MRM Transitions: Specific precursor-to-product ion transitions would be monitored for quantification and confirmation.

Table 2: Plausible LC-MS/MS Parameters for this compound

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 197.1 |

| Product Ion 1 (Q3) | m/z 169.1 (Loss of C2H4) |

| Product Ion 2 (Q3) | m/z 139.1 (Loss of C2H4 and NO) |

| Collision Energy | Optimized for each transition (e.g., 15-25 eV) |

Spectrophotometric and Spectrofluorometric Quantification Methods

Spectrophotometric Quantification:

UV-Visible spectrophotometry is a simple and cost-effective method for the quantification of this compound, owing to its chromophoric nature.

Principle: The method is based on the measurement of light absorption by the analyte at a specific wavelength. The concentration is determined using the Beer-Lambert law. The nitroaniline structure gives rise to a strong absorption band in the visible region, responsible for its color.